molecular formula C13H17N5O4S2 B2443837 1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane CAS No. 1903359-41-0

1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane

Cat. No. B2443837
CAS RN: 1903359-41-0
M. Wt: 371.43
InChI Key: ZURAXPCEPBLQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a diazepane derivative that contains both imidazole and pyridine moieties, making it a unique and versatile molecule.

Scientific Research Applications

Synthesis and Chemical Reactions

One of the primary applications of sulfonyl and imidazole derivatives, similar to "1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane," is in the synthesis of complex organic compounds. For instance, the efficiency of three-component reactions for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives demonstrates the compound's utility in creating structurally diverse molecules. This method exhibits excellent functional group tolerance and good efficiency, making it a valuable strategy in organic synthesis (Cui et al., 2018).

Catalysis and Synthesis Improvement

The compound's framework is instrumental in catalytic processes and the improvement of synthesis methods for various chemical compounds. For example, sulfonyl azides, closely related to the functional groups in "this compound," are crucial for diazo transfer reactions. They enable the conversion of primary amines to azides, with imidazole-1-sulfonyl azide hydrogen sulfate being highlighted for its stability and efficiency as a reagent (Potter et al., 2016).

Multicomponent Reaction Facilitation

Another application is in the facilitation of multicomponent reactions (MCRs), where the compound's structural elements can promote the synthesis of imidazoles. The use of sulfonic acid-functionalized pyridinium chloride as an efficient and recyclable catalyst in one-pot multi-component condensation reactions underscores the compound's versatility in synthesizing tetrasubstituted imidazoles, which are important in medicinal chemistry and materials science (Zare et al., 2015).

Structural Characterization and Metal Complex Formation

The sulfonyl and imidazolyl moieties within "this compound" also play a crucial role in the structural characterization and formation of metal complexes. These complexes are key in understanding the coordination chemistry of such compounds and their potential applications in catalysis, material science, and as precursors for further chemical transformations (Bermejo et al., 2000).

properties

IUPAC Name

1-(1H-imidazol-5-ylsulfonyl)-4-pyridin-3-ylsulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4S2/c19-23(20,12-3-1-4-14-9-12)17-5-2-6-18(8-7-17)24(21,22)13-10-15-11-16-13/h1,3-4,9-11H,2,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURAXPCEPBLQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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